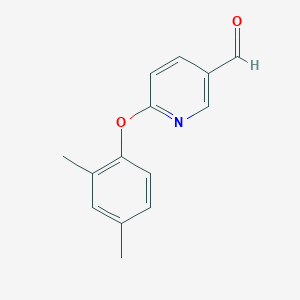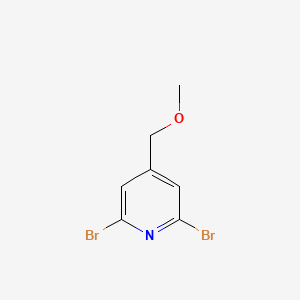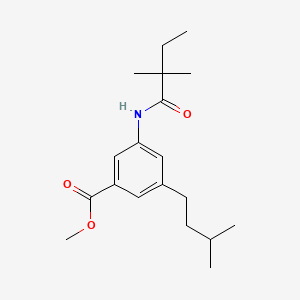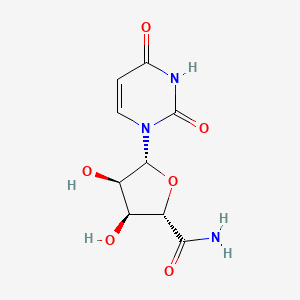
1-Deoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-ribofuranuronamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring with multiple hydroxyl groups and a pyrimidine moiety, indicating its potential for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the furan ring through cyclization reactions.
- Introduction of hydroxyl groups via selective oxidation.
- Attachment of the pyrimidine moiety through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents and catalysts.
- Implementation of continuous flow chemistry for efficient large-scale synthesis.
- Purification techniques such as crystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions on the furan ring or pyrimidine moiety.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. Its hydroxyl and pyrimidine groups can interact with various biological targets.
Medicine
In medicine, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and pyrimidine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include:
Nucleoside analogs: Compounds with similar pyrimidine moieties.
Furan derivatives: Compounds with similar furan ring structures.
Hydroxylated compounds: Compounds with multiple hydroxyl groups.
Uniqueness
The uniqueness of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide lies in its combination of a furan ring, multiple hydroxyl groups, and a pyrimidine moiety, which together confer a distinct set of chemical and biological properties.
属性
CAS 编号 |
54918-02-4 |
|---|---|
分子式 |
C9H11N3O6 |
分子量 |
257.20 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C9H11N3O6/c10-7(16)6-4(14)5(15)8(18-6)12-2-1-3(13)11-9(12)17/h1-2,4-6,8,14-15H,(H2,10,16)(H,11,13,17)/t4-,5+,6-,8+/m0/s1 |
InChI 键 |
KRMPSSVTJAZMOA-SKHQTKALSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(=O)N)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


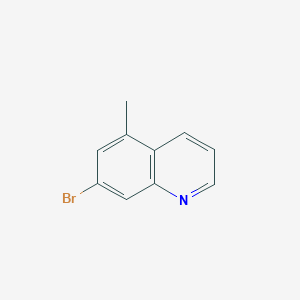
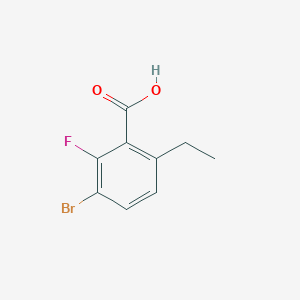
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
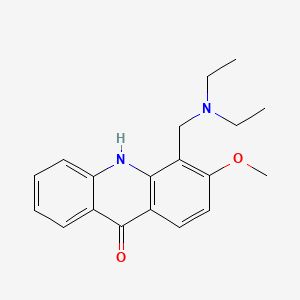
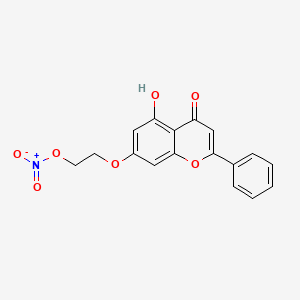
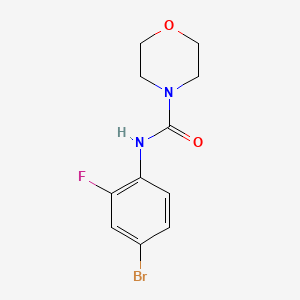
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
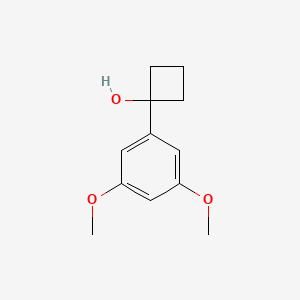

![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)

